molecular formula C8H6Br2F2 B13431518 1,4-Dibromo-2,5-difluoro-3-ethylbenzene

1,4-Dibromo-2,5-difluoro-3-ethylbenzene

Cat. No.: B13431518
M. Wt: 299.94 g/mol
InChI Key: IKGYOUIODQKOEB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3-ethylbenzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,4 and 2,5 positions, respectively, along with an ethyl group at the 3 position

Preparation Methods

The synthesis of 1,4-Dibromo-2,5-difluoro-3-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of ethylbenzene derivatives. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent such as Selectfluor. The process may require a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dibromo-2,5-difluoro-3-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, using oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1,4-Dibromo-2,5-difluoro-3-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-ethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The fluorine atoms, being highly electronegative, can influence the reactivity of the compound by stabilizing negative charges on the ring. The ethyl group can also affect the compound’s reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

1,4-Dibromo-2,5-difluoro-3-ethylbenzene can be compared with other similar compounds such as:

    1,4-Dibromo-2,5-difluorobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

    1,4-Dibromo-2,5-dichlorobenzene: Chlorine atoms replace the fluorine atoms, resulting in different electronic effects and reactivity.

    1,4-Dibromo-2,5-dimethylbenzene: Methyl groups replace the fluorine atoms, leading to different steric and electronic properties.

Properties

Molecular Formula

C8H6Br2F2

Molecular Weight

299.94 g/mol

IUPAC Name

1,4-dibromo-3-ethyl-2,5-difluorobenzene

InChI

InChI=1S/C8H6Br2F2/c1-2-4-7(10)6(11)3-5(9)8(4)12/h3H,2H2,1H3

InChI Key

IKGYOUIODQKOEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1F)Br)F)Br

Origin of Product

United States

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